molecular formula C19H22N2O2S B1231440 2-amino-7,7-dimethyl-4-(4-methylphenyl)-5-oxo-6,8-dihydro-4H-1-benzopyran-3-carbothioamide

2-amino-7,7-dimethyl-4-(4-methylphenyl)-5-oxo-6,8-dihydro-4H-1-benzopyran-3-carbothioamide

Cat. No. B1231440
M. Wt: 342.5 g/mol
InChI Key: CJKSMIXGEGEQGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-7,7-dimethyl-4-(4-methylphenyl)-5-oxo-6,8-dihydro-4H-1-benzopyran-3-carbothioamide is a member of toluenes.

Scientific Research Applications

  • Synthetic Methodologies : The synthesis of related compounds, including the 2-amino-5,6,7,8-tetrahydro-5-oxo-4-aryl-7,7-dimethyl-4H-benzo[b]-pyran-3-ethylcarboxylates and others, has been achieved through various methods like microwave irradiation, which offers a convenient, catalyst, and solvent-free approach (Tu, Wang, Feng, Tang, & Feng, 2001); (Tu, Gao, Guo, Shi, & Lu, 2002).

  • Structural Studies : Studies on the structural aspects of similar compounds have been conducted using single-crystal X-ray diffraction. These studies offer valuable insights into the molecular and supramolecular structures of these compounds (Artime, Castiñeiras, García-Santos, & Saa, 2018); (Xiang, 2002).

  • Biological Evaluations : Some studies have evaluated the antibacterial activities of related compounds, indicating potential applications in addressing microbial infections (Pitucha, Mazur, Kosikowska, Pachuta-Stec, Malm, Popiołek, & Rzączyńska, 2010); (Demirbaş, Sahin, Demirbas, & Karaoglu, 2009).

  • Chemical Reactivity : Research on the reactivity of structurally similar compounds provides insights into potential applications in synthesizing diverse chemical entities, which can be pivotal in drug development and other fields (El‐Shaaer, Abdel-Monem, Ibrahim, & Ibrahim, 2014).

  • Advanced Applications : The compound and its derivatives have been studied for applications in areas such as corrosion inhibition, indicating their potential utility in industrial settings (Deyab, Fouda, & Abdel-fattah, 2019).

properties

Product Name

2-amino-7,7-dimethyl-4-(4-methylphenyl)-5-oxo-6,8-dihydro-4H-1-benzopyran-3-carbothioamide

Molecular Formula

C19H22N2O2S

Molecular Weight

342.5 g/mol

IUPAC Name

2-amino-7,7-dimethyl-4-(4-methylphenyl)-5-oxo-6,8-dihydro-4H-chromene-3-carbothioamide

InChI

InChI=1S/C19H22N2O2S/c1-10-4-6-11(7-5-10)14-15-12(22)8-19(2,3)9-13(15)23-17(20)16(14)18(21)24/h4-7,14H,8-9,20H2,1-3H3,(H2,21,24)

InChI Key

CJKSMIXGEGEQGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)OC(=C2C(=S)N)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-7,7-dimethyl-4-(4-methylphenyl)-5-oxo-6,8-dihydro-4H-1-benzopyran-3-carbothioamide
Reactant of Route 2
2-amino-7,7-dimethyl-4-(4-methylphenyl)-5-oxo-6,8-dihydro-4H-1-benzopyran-3-carbothioamide
Reactant of Route 3
2-amino-7,7-dimethyl-4-(4-methylphenyl)-5-oxo-6,8-dihydro-4H-1-benzopyran-3-carbothioamide
Reactant of Route 4
Reactant of Route 4
2-amino-7,7-dimethyl-4-(4-methylphenyl)-5-oxo-6,8-dihydro-4H-1-benzopyran-3-carbothioamide
Reactant of Route 5
2-amino-7,7-dimethyl-4-(4-methylphenyl)-5-oxo-6,8-dihydro-4H-1-benzopyran-3-carbothioamide
Reactant of Route 6
2-amino-7,7-dimethyl-4-(4-methylphenyl)-5-oxo-6,8-dihydro-4H-1-benzopyran-3-carbothioamide

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